molecular formula C9H12ClNO2 B1500755 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride CAS No. 90415-81-9

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride

Cat. No.: B1500755
CAS No.: 90415-81-9
M. Wt: 201.65 g/mol
InChI Key: MYCHSOALTKVPFI-UHFFFAOYSA-N
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Description

5-Isobutyl-3-methylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, characterized by its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-isobutyl-3-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 5-Isobutyl-3-methylisoxazole-4-carboxylic acid or its esters.

  • Reduction: Corresponding alcohols or amines.

  • Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Research has shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Medicine: Due to its anti-inflammatory properties, this compound and its derivatives are being explored as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes. By binding to the active site of COX enzymes, the compound prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins. This inhibition reduces inflammation and pain.

Molecular Targets and Pathways:

  • COX-1 and COX-2 Enzymes: These are the primary molecular targets of the compound.

  • Inflammatory Pathways: The compound interferes with the pathways leading to the production of inflammatory mediators.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound is structurally similar but has a different substituent on the isoxazole ring.

  • 5-Methylisoxazole-4-carbonyl chloride: A simpler analog without the isobutyl group.

Uniqueness: 5-Isobutyl-3-methylisoxazole-4-carbonyl chloride stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its isobutyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets.

Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-5(2)4-7-8(9(10)12)6(3)11-13-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCHSOALTKVPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664892
Record name 3-Methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90415-81-9
Record name 3-Methyl-5-(2-methylpropyl)-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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